2-(((3,5-Dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl)-4,6-diiodophenol is a complex organic compound that integrates a triazole moiety with a diiodophenol structure. This compound is of interest due to its potential applications in various scientific fields, particularly in pharmacology and materials science.
The compound can be synthesized from readily available precursors, including 3,5-dimethyl-4H-1,2,4-triazole and 4,6-diiodophenol. The synthesis methods often involve condensation reactions that form imine bonds.
This compound can be classified as:
The synthesis of 2-(((3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl)-4,6-diiodophenol typically involves the following steps:
The reaction conditions (temperature, solvent choice, and reaction time) are crucial for achieving high purity and yield. Typically, solvents like ethanol or methanol are used for their ability to dissolve both reactants effectively.
The compound can undergo several chemical reactions:
These reactions often require specific conditions such as temperature control and the presence of catalysts to promote efficiency and selectivity.
The mechanism of action for compounds like 2-(((3,5-Dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl)-4,6-diiodophenol can involve:
Research indicates that triazole derivatives exhibit antifungal and antibacterial properties due to their ability to interfere with cell membrane synthesis in pathogens.
The compound 2-(((3,5-Dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl)-4,6-diiodophenol exemplifies a sophisticated azomethine-triazole hybrid, integrating a Schiff base (–CH=N–) linker between a 3,5-dimethyl-1,2,4-triazole ring and a diiodinated phenolic unit. Its molecular architecture (C₁₁H₁₀I₂N₄O) features an (E)-configured imine bond confirmed via the InChI descriptor InChI=1S/C11H10I2N4O/c1-8-15-16-9(2)17(8)14-7-10-3-11(18)12-5-13-4-10/h3-7,18H,1-2H3/b14-7+ [1]. This planar configuration enables π-electron delocalization across the triazole-imine-phenol continuum, enhancing stability and electronic properties. Key structural attributes include:
CC1=NN=C(N1/N=C/C2=C(C(=CC(=C2)I)I)O)C [1]. Table 1: Structural Descriptors of the Compound
| Descriptor | Value/Notation | Significance |
|---|---|---|
| Molecular Formula | C₁₁H₁₀I₂N₄O | Defines atomic composition and mass (468.02 g/mol) |
| SMILES | CC1=NN=C(N1/N=C/C2=C(C(=CC(=C2)I)I)O)C | Confirms (E)-imine configuration and connectivity |
| InChIKey | GZIQOBBQNZKEHH-LHHJGKSTSA-N | Encodes stereochemical and structural uniqueness |
| Predicted CCS (Ų) | 160.3 ([M+H]⁺ adduct) | Indicates gas-phase ion mobility and shape |
Diiodinated phenolic motifs are pharmacologically pivotal due to their structural mimicry of thyroid hormones (e.g., thyroxine) and inherent antimicrobial properties. In this hybrid system, the 4,6-diiodophenol unit enhances bioactivity through:
Notably, analogs such as 4-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2,6-dimethoxyphenol (C₁₃H₁₆N₄O₃) exhibit low solubility (logSw = -0.57) but retain bioactivity, underscoring the pharmacophore’s resilience to substituent variations [6].
Despite their potential, halogenated azomethine-triazole hybrids remain underexplored. Critical research gaps include:
Table 2: Research Gaps and Proposed Investigative Directions
| Research Gap | Current Limitation | Potential Approach |
|---|---|---|
| Synthetic Efficiency | Low yields with diiodinated precursors | Sonochemical activation or microwave assistance |
| Solubility/Bioavailability | High logP (>3) and low logSw (< -4.0) | Prodrug design or nanoformulation |
| Target Engagement Mechanisms | Unknown halogen bonding partners | Crystallography and molecular docking |
| Biological Screening | No published data for this compound | Prioritize antimicrobial and kinase assays |
This hybrid’s absence in literature and patent databases [1] [3] highlights an urgent need for mechanistic and applied studies to unlock its pharmacological potential.
CAS No.: 25560-91-2
CAS No.: 39148-58-8
CAS No.:
CAS No.: 127886-77-5